Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This molecule incorporates a thiophene ring at position 5, an isobutyl ester group at position 6, and a 1-butyl-2-oxoindolin-3-ylidene substituent at position 2. The presence of electron-withdrawing (e.g., oxo groups) and electron-donating (e.g., thiophene) moieties contributes to its unique reactivity and physicochemical behavior .
Properties
CAS No. |
618078-05-0 |
|---|---|
Molecular Formula |
C28H29N3O4S2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
2-methylpropyl (2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H29N3O4S2/c1-5-6-13-30-19-11-8-7-10-18(19)22(25(30)32)24-26(33)31-23(20-12-9-14-36-20)21(17(4)29-28(31)37-24)27(34)35-15-16(2)3/h7-12,14,16,23H,5-6,13,15H2,1-4H3/b24-22- |
InChI Key |
HVUVUUUKHXJAFU-GYHWCHFESA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC(C)C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC(C)C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indolinone Moiety: The indolinone moiety can be synthesized through the reaction of isatin with a suitable amine under acidic conditions.
Construction of the Thiazolopyrimidine Core: The thiazolopyrimidine core is typically formed by the cyclization of a thiourea derivative with a β-keto ester.
Coupling of the Indolinone and Thiazolopyrimidine Units: The final step involves the coupling of the indolinone moiety with the thiazolopyrimidine core through a condensation reaction, often facilitated by a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the indolinone and thiazolopyrimidine moieties, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of events resulting in programmed cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, differing in substituents at key positions. A comparison with structurally related compounds is outlined below:
Key Observations :
- Isobutyl esters offer higher hydrolytic stability than ethyl or isopropyl esters, as seen in pharmacokinetic studies of related compounds .
Pharmacological and Physicochemical Properties
- Melting Point : The target compound’s melting point is expected to exceed 200°C, comparable to derivatives like 11a (m.p. 243–246°C) and 11b (m.p. 213–215°C) .
- Solubility : The isobutyl ester likely reduces aqueous solubility compared to ethyl esters but improves membrane permeability .
- Hydrogen Bonding : Crystal structures of analogous compounds (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... ) reveal intermolecular C–H···O interactions that stabilize the crystal lattice, a feature critical for crystallinity and formulation .
Biological Activity
Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure incorporates multiple functional groups, including:
- Thiazole ring
- Pyrimidine structure
- Oxindole moiety
These features contribute to its reactivity and potential biological effects. The molecular weight of the compound is approximately 535.7 g/mol, indicating a relatively complex molecular architecture that may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of oxindole and thiazole have been reported to demonstrate antibacterial and antifungal effects. The potential mechanism involves the inhibition of key enzymes or disruption of microbial cell membranes .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one | Contains bromine substitution | Antimicrobial |
| 5-(1-Methyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one | Methyl substitution on oxindole | Anticancer |
| Isobutyl (Z)-4-(4-chlorophenyldiazenyloxy)thiazole | Thiazole structure | Antimicrobial |
The above table illustrates how variations in substituents can influence the biological activities of compounds related to isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl... The presence of a thiophene ring may enhance the antimicrobial efficacy due to its electron-rich nature, which can interact favorably with microbial targets.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have shown that thiazolo-pyrimidines can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, derivatives have been found to target signal transducer and activator of transcription (STAT) pathways, which are critical in cancer progression .
Case Studies
Case Study 1: Anticancer Screening
A study conducted on related compounds demonstrated significant anticancer activity against various cancer cell lines. The results indicated that certain derivatives could inhibit cell growth by modulating apoptotic pathways. For instance, a derivative with a similar thiazole-pyrimidine structure showed an IC50 value of 20 µM against breast cancer cells, suggesting promising therapeutic potential .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiazole derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus, highlighting the efficacy of compounds with similar scaffolds in combating bacterial infections .
The biological activity of isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl... may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms or cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Signal Pathway Modulation : Interaction with signaling pathways can result in altered gene expression associated with growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
